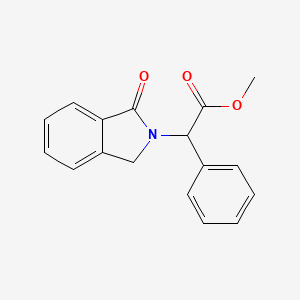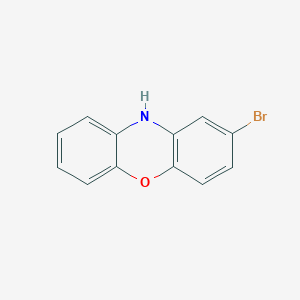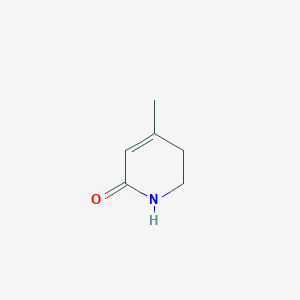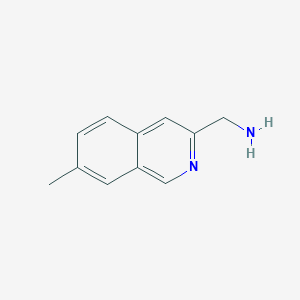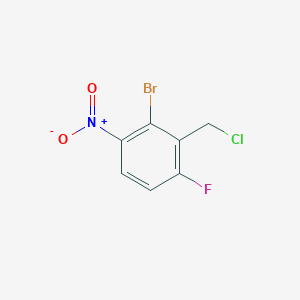
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Chloromethylation: Adding a chloromethyl group using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Aminobenzene derivatives: From the reduction of the nitro group.
Carboxylic acids: From the oxidation of the chloromethyl group.
Substituted benzenes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the substitution of halogens by nucleophiles.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps involving the catalyst and reducing agent.
Oxidation: The chloromethyl group is oxidized through the formation of intermediate species such as aldehydes before forming the final carboxylic acid product.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethyl-4-fluoro-1-nitrobenzene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-3-(methyl)-4-fluoro-1-nitrobenzene: Contains a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of reactivity and applications in different fields.
Propiedades
Fórmula molecular |
C7H4BrClFNO2 |
|---|---|
Peso molecular |
268.47 g/mol |
Nombre IUPAC |
3-bromo-2-(chloromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-7-4(3-9)5(10)1-2-6(7)11(12)13/h1-2H,3H2 |
Clave InChI |
RADDCROZIAHUFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


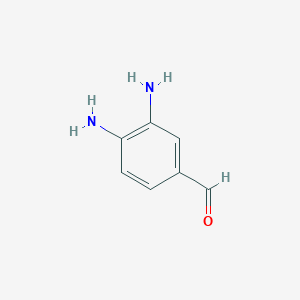
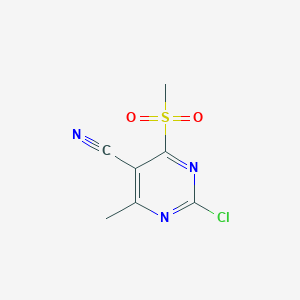
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)

![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

